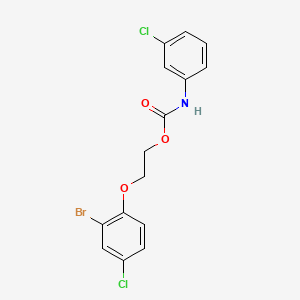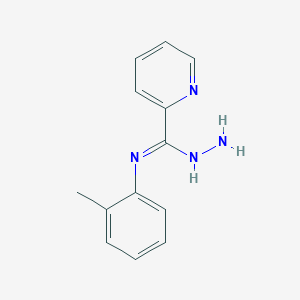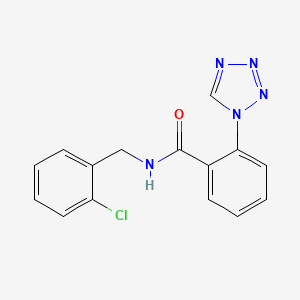
4-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide is a synthetic compound that has been widely used in scientific research. This compound is also known as BDBOB and has been found to exhibit several biochemical and physiological effects.
作用機序
The mechanism of action of BDBOB is not fully understood. However, it has been proposed that BDBOB inhibits the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylase, which play a role in inflammation and cancer progression. BDBOB also inhibits the replication of viruses by interfering with their entry into host cells or their replication cycle.
Biochemical and Physiological Effects
BDBOB has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that BDBOB inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. BDBOB has also been found to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, BDBOB has been found to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
実験室実験の利点と制限
BDBOB has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities and has high purity. BDBOB has also been found to exhibit low toxicity in vitro and in vivo studies. However, BDBOB has some limitations as well. It has poor solubility in water, which can limit its use in certain experimental setups. Additionally, the mechanism of action of BDBOB is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on BDBOB. One potential area of research is the investigation of its anti-inflammatory properties in vivo. Additionally, the potential of BDBOB as a cancer therapy needs to be further explored in animal models. Further studies are also needed to understand the mechanism of action of BDBOB and its potential as an antiviral agent. Finally, the synthesis of BDBOB derivatives with improved solubility and potency can be explored.
Conclusion
In conclusion, BDBOB is a synthetic compound that has been widely used in scientific research. It exhibits several biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral properties. The synthesis of BDBOB involves the reaction of 4-hydroxy-N-(3,5-dimethylphenyl)benzamide with benzyl bromide in the presence of a base. BDBOB has several advantages for lab experiments, including its high purity and low toxicity. However, its poor solubility in water and the limited understanding of its mechanism of action are some of its limitations. There are several future directions for research on BDBOB, including the investigation of its anti-inflammatory and anticancer properties in vivo, its potential as an antiviral agent, and the synthesis of BDBOB derivatives with improved solubility and potency.
合成法
The synthesis of BDBOB involves the reaction of 4-hydroxy-N-(3,5-dimethylphenyl)benzamide with benzyl bromide in the presence of a base. The reaction takes place in an organic solvent, such as DMF or DMSO, and the product is obtained by precipitation or chromatography. The purity of the product is determined by HPLC or NMR spectroscopy.
科学的研究の応用
BDBOB has been used in several scientific research studies, including the investigation of its anti-inflammatory, anticancer, and antiviral properties. BDBOB has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can help in reducing inflammation. Additionally, BDBOB has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. BDBOB has also been found to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-12-17(2)14-20(13-16)23-22(24)19-8-10-21(11-9-19)25-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLHMFIKELWDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-bromo-4-fluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5160036.png)

![ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate](/img/structure/B5160043.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)

![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160070.png)
![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B5160116.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide](/img/structure/B5160118.png)

![4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)